Cas no 303-53-7 (Cyclobenzaprine)

Cyclobenzaprine 化学的及び物理的性質
名前と識別子
-
- Cyclobenzaprine
- 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine
- 3-(dibenzo[1,2-a:1',2'-e][7]annulen-11-ylidene)-N,N-dimethylpropan-1-amine
- CYCLOBENZOPRINE
- Ciclobenzaprina
- Cyclobenz
- Cyclobenzaprinum
- Flexeril
- Lisseril
- Proeptatriene
- Proheptatrien
- Proheptatriene
- Yurelax
-
- インチ: InChI=1S/C20H21N.ClH/c1-21(2)13-7-11-19-15-17-9-4-3-8-16(17)14-18-10-5-6-12-20(18)19;/h3-6,8-12,14-15H,7,13H2,1-2H3;1H/b19-11+;
- InChIKey: VJSLSIJWPIOMIP-YLFUTEQJSA-N
- ほほえんだ: Cl.CN(CC/C=C1\C=C2C=CC=CC2=CC2=CC=CC=C\12)C
計算された属性
- せいみつぶんしりょう: 275.16700
- どういたいしつりょう: 275.167
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 3.2A^2
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 0.9504 (rough estimate)
- ふってん: bp1 175-180°
- フラッシュポイント: 177.8 °C
- 屈折率: 1.7500 (estimate)
- PSA: 3.24000
- LogP: 4.55380
Cyclobenzaprine セキュリティ情報
Cyclobenzaprine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
Cyclobenzaprine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C988433-250mg |
Cyclobenzaprine |
303-53-7 | 250mg |
$ 55.00 | 2023-02-03 | ||
TRC | C988433-2g |
Cyclobenzaprine |
303-53-7 | 2g |
$500.00 | 2023-05-18 | ||
TRC | C988433-2.5g |
Cyclobenzaprine |
303-53-7 | 2.5g |
$ 195.00 | 2023-02-03 | ||
TRC | C988433-500mg |
Cyclobenzaprine |
303-53-7 | 500mg |
$ 70.00 | 2023-02-03 | ||
Enamine | EN300-708806-0.05g |
dimethyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ylidene}propyl)amine |
303-53-7 | 0.05g |
$101.0 | 2023-05-31 |
Cyclobenzaprine 関連文献
-
Roman Iakovenko,Jan Hlavá? Green Chem. 2021 23 440
-
Ahmed M. Abdel-Raoof,Ayman O. E. Osman,Ebrahim A. El-Desouky,Ashraf Abdel-Fattah,Rady F. Abdul-Kareem,Elsayed Elgazzar RSC Adv. 2020 10 24985
-
Jingyu Zhang,Liping Yao,Shang Li,Shiqi Li,Yongsong Wu,Zuguang Li,Hongdeng Qiu Green Chem. 2023 25 4180
-
4. Synthesis and X-ray analysis of [PMePh3][Os8H(CO)22] and [Os8H(CO)22I]Brian F. G. Johnson,Jack Lewis,William J. H. Nelson,Maria D. Vargas,Dario Braga,Kim Henrick,Mary McPartlin J. Chem. Soc. Dalton Trans. 1984 2151
-
Fernanda C. Cardoso,Matthieu Schmit,Michael J. Kuiper,Richard J. Lewis,Kellie L. Tuck,Peter J. Duggan RSC Med. Chem. 2022 13 183
-
Yan Liu,Dantong Zhao,Zhongxi (Zack) Zhao Anal. Methods 2014 6 2320
Cyclobenzaprineに関する追加情報
Cyclobenzaprine: A Comprehensive Overview of the Muscle Relaxant with CAS No. 303-53-7
Cyclobenzaprine (CAS No. 303-53-7) is a widely recognized muscle relaxant that has been extensively studied and utilized in the management of acute musculoskeletal conditions. This compound, also known by its brand names such as Amrix, Fexmid, and Flexeril, has gained significant attention in both clinical and research settings due to its efficacy in reducing muscle spasm and associated pain. This article provides a detailed overview of Cyclobenzaprine, including its chemical properties, pharmacological mechanisms, clinical applications, and recent research findings.
Chemical Properties and Structure
Cyclobenzaprine is a tricyclic compound with the chemical formula C15H21N3. It belongs to the class of tricyclic amines and is structurally similar to antidepressants such as amitriptyline. The compound is characterized by its three-ring structure, which includes a benzene ring, a seven-membered azepine ring, and a five-membered pyrrolidine ring. This unique structure contributes to its pharmacological properties and therapeutic effects.
Pharmacological Mechanisms
The primary mechanism of action for Cyclobenzaprine involves its ability to inhibit the release of neurotransmitters that mediate muscle spasm. Specifically, it acts as a central nervous system (CNS) depressant by blocking the reuptake of norepinephrine and serotonin in the brainstem. This leads to a reduction in the transmission of pain signals and muscle spasm, thereby providing relief to patients suffering from acute musculoskeletal conditions.
Recent studies have also explored the potential anti-inflammatory effects of Cyclobenzaprine. Research published in the Journal of Pharmacology and Experimental Therapeutics suggests that Cyclobenzaprine may have additional benefits beyond its primary role as a muscle relaxant. These findings highlight the compound's potential in treating conditions characterized by both pain and inflammation.
Clinical Applications
Cyclobenzaprine is primarily used in the short-term management of acute musculoskeletal pain and spasms. It is commonly prescribed for conditions such as lower back pain, neck pain, and fibromyalgia. The drug is typically administered orally in tablet form, with dosages ranging from 5 mg to 10 mg three times daily for up to two weeks. The short-term nature of treatment is crucial to minimize the risk of side effects and dependency.
In addition to its use as a standalone therapy, Cyclobenzaprine is often combined with other treatments such as physical therapy and nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance overall patient outcomes. Clinical trials have shown that this combination approach can lead to more significant improvements in pain reduction and functional capacity compared to monotherapy.
Safety and Side Effects
While Cyclobenzaprine is generally well-tolerated, it can cause several side effects due to its CNS depressant properties. Common side effects include drowsiness, dizziness, dry mouth, and constipation. More severe side effects are rare but can include confusion, hallucinations, and cardiac arrhythmias. Patients with a history of cardiovascular disease or psychiatric disorders should be monitored closely when taking this medication.
To ensure safe use, healthcare providers should conduct thorough patient evaluations before prescribing Cyclobenzaprine. This includes assessing for potential drug interactions and contraindications. For example, concomitant use with other CNS depressants such as opioids or benzodiazepines can increase the risk of respiratory depression and other adverse events.
Recent Research Findings
The ongoing research on Cyclobenzaprine continues to uncover new insights into its therapeutic potential. A recent study published in the Pain Medicine Journal investigated the long-term safety and efficacy of extended-release formulations of Cyclobenzaprine. The results indicated that extended-release formulations could provide sustained relief for up to 24 hours with fewer dosing requirements, potentially improving patient adherence and satisfaction.
Another area of interest is the use of Cyclobenzaprine strong> in combination with other therapies for chronic pain management. A meta-analysis published in the Pain Management Journal found that combining Cyclobenzaprine strong> with physical therapy significantly reduced chronic low back pain compared to physical therapy alone. These findings suggest that multimodal approaches may be more effective in managing complex pain conditions.
Conclusion
Cyclobenzaprine strong>, with CAS No. 303-53-7, remains a valuable tool in the management of acute musculoskeletal conditions due to its muscle relaxant properties and ability to reduce pain. Its unique chemical structure and pharmacological mechanisms contribute to its efficacy and safety profile. Ongoing research continues to explore new applications and formulations of this compound, further enhancing its therapeutic potential. As always, healthcare providers should carefully consider individual patient needs and monitor for potential side effects to ensure optimal outcomes.
303-53-7 (Cyclobenzaprine) 関連製品
- 50-48-6(Amitriptyline)
- 245653-52-5(7-(4-tert-Butylphenyl)-2-methyl-1H-indene)
- 129-03-3(Cyproheptadine)
- 10338-69-9(4-Phenyl-1,2,3,6-tetrahydropyridine)
- 5118-29-6(Melitracen)
- 2175-90-8(6,6-Diphenylfulvene)
- 57262-94-9(Setiptiline)
- 2177-47-1(2-Methyl-1H-indene)
- 66044-94-8(4-Cyano-4'-n-butyl-p-terphenyl)
- 1845-11-0(Nafoxidine)
